molecular formula C6H13N3O B8802771 4-Methylpiperazine-1-carboxamide

4-Methylpiperazine-1-carboxamide

Cat. No. B8802771
M. Wt: 143.19 g/mol
InChI Key: FYJORSKXVAOJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C6H13N3O and its molecular weight is 143.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylpiperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpiperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Methylpiperazine-1-carboxamide

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

4-methylpiperazine-1-carboxamide

InChI

InChI=1S/C6H13N3O/c1-8-2-4-9(5-3-8)6(7)10/h2-5H2,1H3,(H2,7,10)

InChI Key

FYJORSKXVAOJFZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of phenyl carbamate (20.0 g, 146 mmol) in MeCN (200 mL) was added N-methylpiperazine (20.00 g, 200 mmol) followed by catalytic amount of ytterbium triflate (0.500 g, 1.061 mmol) and the resulting mixture was heated at 80° C. for 1 h. The solvent from the reaction mixture was completely evaporated and the residue was crystallized from MTBE to provide 4-methylpiperazine-1-carboxamide (14.2 g, 68% yield) as white solid 1H NMR (400 MHz, DMSO-d6): δ 5.92 (s, 2H), 3.42 (t, J=4.9 Hz, 4H), 2.19 (t, J=4.9 Hz, 4H), 2.14 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-methylpiperazine (1.66 mL, 15 mmol) in isopropanol (30 mL) at rt was added trimethylsilylisocyanate (2.8 mL, 21 mmol) and the resulting solution stirred overnight. The volatiles were removed in vacuo to give 4-methyl-piperazine-1-carboxylic acid amide (2.6 g, quant.) as an oil which slowly crystallised on standing; 1H-NMR (300 MHz, CDCl3) 4.62 (2H, s), 3.40 (4H, t), 2.39 (4H, t), 2.29 (3H, s); m/z (ES+) 143 [M+H]+.
Quantity
1.66 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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